Cas no 2877704-87-3 (N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide)
![N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2877704-87-3x500.png)
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[1-[2-(2,6-Dimethyl-4-morpholinyl)-2-oxoethyl]-4-piperidinyl]methanesulfonamide
- F6802-6573
- N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide
- 2877704-87-3
- AKOS040878632
-
- インチ: 1S/C14H27N3O4S/c1-11-8-17(9-12(2)21-11)14(18)10-16-6-4-13(5-7-16)15-22(3,19)20/h11-13,15H,4-10H2,1-3H3
- InChIKey: VLLROFLBRCLKBT-UHFFFAOYSA-N
- ほほえんだ: S(C)(NC1CCN(CC(N2CC(C)OC(C)C2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 333.17222752g/mol
- どういたいしつりょう: 333.17222752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 497.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.59±0.20(Predicted)
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6802-6573-30mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6802-6573-75mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6802-6573-1mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6802-6573-2mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6802-6573-100mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6802-6573-10mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6802-6573-50mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6802-6573-20mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6802-6573-5μmol |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6802-6573-40mg |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide |
2877704-87-3 | 40mg |
$210.0 | 2023-09-07 |
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
S. Ahmed Chem. Commun., 2009, 6421-6423
N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamideに関する追加情報
N-{1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide (CAS No. 2877704-87-3): A Comprehensive Overview
N-{1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide (CAS No. 2877704-87-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of morpholine and piperidine, two important heterocyclic compounds with a wide range of biological activities. The unique structural features of this molecule make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical structure of N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide consists of a piperidine ring linked to a morpholine moiety through an amide bond. The presence of the dimethyl substitution on the morpholine ring and the methanesulfonamide group adds to the compound's complexity and potential biological activity. These structural elements contribute to the compound's ability to interact with specific protein targets, making it a valuable tool in drug discovery and development.
Recent studies have highlighted the potential of N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide as a potent inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound effectively inhibits the activity of protein kinases, which are key players in the progression of Alzheimer's disease and Parkinson's disease. The ability to modulate these enzymes makes it a promising therapeutic agent for these debilitating conditions.
In addition to its neuroprotective properties, N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells, while sparing normal cells.
The pharmacokinetic properties of N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide have been extensively studied to ensure its suitability for clinical development. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. These characteristics are crucial for ensuring patient compliance and reducing the risk of adverse effects.
The safety profile of N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide has been evaluated in preclinical toxicity studies. Results indicate that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. These findings support its potential for further clinical evaluation and eventual use in human patients.
Clinical trials are currently underway to assess the efficacy and safety of N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide in treating various diseases. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life. Ongoing studies aim to further elucidate the optimal dosing regimens and identify any potential side effects or interactions with other medications.
The development of N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide as a therapeutic agent is part of a broader effort to address unmet medical needs in neurology and oncology. The unique combination of its structural features and biological activities makes it a valuable addition to the arsenal of drugs available for treating these conditions. As research continues to advance, it is anticipated that this compound will play an increasingly important role in improving patient outcomes and enhancing quality of life.
2877704-87-3 (N-{1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl}methanesulfonamide) 関連製品
- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 2248291-58-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2,2-difluoroethoxy)pyrazine-2-carboxylate)
- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)